molecular formula C25H28N4O5 B2992061 N-[1-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1115876-84-0

N-[1-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Cat. No. B2992061
CAS RN: 1115876-84-0
M. Wt: 464.522
InChI Key: WHHZSTWJVCRBJN-UHFFFAOYSA-N
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Description

The compound “N-[1-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), ether groups (-O-), and a morpholine ring (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired yield and purity. Common reactions might include amide coupling, ether formation, and the synthesis of the morpholine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis, the ether groups could be cleaved under acidic conditions, and the morpholine ring could participate in various ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide would likely make it somewhat soluble in polar solvents. The exact properties would need to be determined experimentally .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in the synthesis of morpholinylpyrrolyl tetrahydrothieno isoquinoline, demonstrating its utility in creating new heterocycles with potential biological activities. These synthetic routes offer a platform for developing novel compounds with therapeutic potential (Zaki, El-Dean, & Radwan, 2014).

Interaction with Biological Targets

Research has shown that derivatives of the compound interact with cannabinoid receptors, highlighting its potential in drug discovery and development. These interactions have been characterized through molecular docking studies, revealing the compound's ability to bind to specific receptors and modulate their activity, offering insights into the design of cannabinoid receptor ligands with therapeutic applications (Landsman et al., 1997).

Regulation of Ethylene Biosynthesis

The compound's derivatives have been identified as inhibitors of ethylene biosynthesis in plants, suggesting its utility in agricultural applications to extend the shelf life of fruits and flowers by regulating ethylene levels. This application represents an innovative approach to managing postharvest loss, contributing to food security and sustainability (Sun et al., 2017).

Potential in Therapeutic Development

Research into the compound's derivatives has also explored their antiaggregatory and antithrombotic effects, indicating the potential for developing new treatments for thrombotic diseases. This research underscores the compound's role in discovering new therapeutic agents that can inhibit platelet aggregation and thrombus formation, contributing to the advancement of cardiovascular disease treatments (Banno et al., 1999).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards would depend on the compound’s physical and chemical properties .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or as a reagent in chemical synthesis. Researchers might also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c1-17(19-6-9-21(31-2)22(16-19)32-3)28-24(30)18-4-7-20(8-5-18)34-25-23(26-10-11-27-25)29-12-14-33-15-13-29/h4-11,16-17H,12-15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHZSTWJVCRBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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